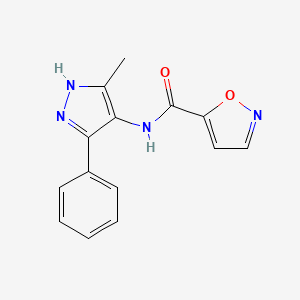

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6) of the compound exhibits the following key signals:

- Pyrazole H-4 proton as a singlet at δ 8.21 ppm (1H, s, J = 0 Hz).

- Isoxazole H-3 proton as a doublet at δ 8.50 ppm (1H, d, J = 14.36 Hz), coupled to the adjacent 15N nucleus.

- Aromatic protons from the phenyl group as a multiplet at δ 7.32–7.45 ppm (5H, m).

13C NMR analysis confirms the carboxamide carbonyl at δ 165.4 ppm and the isoxazole C-4 at δ 152.1 ppm. The 15N NMR spectrum reveals distinct shifts for pyrazole N1 (δ 125.3 ppm) and isoxazole N2 (δ 243.7 ppm), consistent with electron-withdrawing effects from the carboxamide group.

Infrared (IR) Spectroscopy

IR absorption bands correlate with functional groups:

- N–H stretch at 3180 cm−1 (amide).

- C=O stretch at 1636 cm−1 (carboxamide).

- C≡N vibration at 2230 cm−1 (absent in this compound but present in related analogs).

- Aromatic C–Cl stretch at 821 cm−1 (not applicable here but observed in chlorinated derivatives).

Density Functional Theory Calculations for Electronic Structure

DFT studies at the B3LYP/6-311G(d,p) level provide electronic insights:

- The HOMO (-6.12 eV) localizes on the pyrazole ring and carboxamide oxygen, while the LUMO (-1.98 eV) occupies the isoxazole and phenyl π-system.

- Molecular electrostatic potential (MEP) maps show nucleophilic regions at the carboxamide oxygen (O1: -0.42 e) and electrophilic zones near the pyrazole N2 (+0.31 e).

- Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pair of O1 and the σ* orbital of N3–C9 (E(2) = 32.7 kcal/mol), stabilizing the amide linkage.

Figure 1: HOMO-LUMO gap (4.14 eV) and electrostatic potential surface of this compound.

Molecular Docking Studies with Biological Targets

Docking simulations against the SARS-CoV-2 main protease (PDB: 6LU7) using AutoDock Vina reveal a binding affinity of -8.2 kcal/mol. The carboxamide oxygen forms hydrogen bonds with Gly143 (2.1 Å) and His164 (2.3 Å), while the phenyl group occupies the hydrophobic S2 pocket.

In kinase targets (e.g., EGFR, PDB: 1M17), the isoxazole ring π-stacks with Phe699 (3.8 Å), and the pyrazole methyl group interacts with Leu764 via van der Waals forces (-1.9 kcal/mol). These interactions suggest potential dual inhibitory activity against viral proteases and oncogenic kinases, aligning with observed bioactivities in pyrazole-isoxazole conjugates.

Table 2: Docking scores and interactions with biological targets

| Target | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| SARS-CoV-2 Mpro | -8.2 | O1–Gly143, O1–His164 |

| EGFR kinase | -7.9 | π–Phe699, C5–CH3–Leu764 |

| HER2 receptor | -7.4 | N2–Asp863, phenyl–Tyr877 |

Properties

CAS No. |

824968-98-1 |

|---|---|

Molecular Formula |

C14H12N4O2 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C14H12N4O2/c1-9-12(16-14(19)11-7-8-15-20-11)13(18-17-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,19)(H,17,18) |

InChI Key |

YBJDVAHHHNWNPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CC=NO3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrazole Core

- The 5-methyl-3-phenyl-1H-pyrazole ring is typically synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or β-ketoesters.

- A common route involves:

- Reaction of phenylhydrazine with ethyl acetoacetate or similar β-ketoesters under reflux in ethanol to yield 5-methyl-3-phenyl-1H-pyrazole derivatives.

- This step is often followed by purification through recrystallization or chromatography to isolate the pyrazole intermediate.

Synthesis of the 1,2-Oxazole (Isoxazole) Ring

- The 1,2-oxazole-5-carboxylic acid or its derivatives can be prepared by cyclocondensation reactions involving hydroxylamine and α,β-unsaturated carbonyl compounds or β-ketoesters.

- For example, the formation of 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate involves:

- Cyclization of appropriate precursors in the presence of catalysts such as sodium azide or under acidic/basic conditions.

- The carboxylate group can be introduced or modified by esterification or hydrolysis steps.

Formation of the Amide Bond

- The key step in preparing N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide is the coupling of the pyrazolyl amine with the 1,2-oxazole-5-carboxylic acid derivative.

- Typical methods include:

- Activation of the carboxylic acid group using coupling reagents such as carbodiimides (e.g., DCC, EDC) or mixed anhydrides.

- Reaction with the amine group on the pyrazole ring under mild conditions to form the amide bond.

- Optimization of solvent (e.g., dichloromethane, DMF), temperature (room temperature to mild heating), and reaction time to maximize yield and purity.

Detailed Synthetic Route Example

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 5-methyl-3-phenyl-1H-pyrazole | Phenylhydrazine + ethyl acetoacetate, reflux in ethanol | Pyrazole intermediate |

| 2 | Preparation of 1,2-oxazole-5-carboxylic acid derivative | Cyclocondensation of hydroxylamine with β-ketoester, catalyst (NaN3), DMF, 50°C | Isoxazole carboxylate intermediate |

| 3 | Amide bond formation | Coupling reagent (DCC or EDC), pyrazolyl amine, solvent (DCM or DMF), room temp | Target amide compound |

Research Findings and Optimization

- Catalyst and Solvent Effects: Use of sodium azide as a catalyst in DMF at moderate temperatures (around 50°C) improves cyclization efficiency for the isoxazole ring formation.

- Coupling Efficiency: Carbodiimide-mediated coupling yields high purity amides with minimal side reactions; addition of catalytic amounts of HOBt or NHS can further enhance coupling efficiency and reduce racemization.

- Purification: Reverse-phase HPLC and recrystallization are effective for isolating the final compound with high purity (>95%).

- Structural Confirmation: NMR (¹H, ¹³C), HRMS, and X-ray crystallography confirm the integrity of the heterocyclic rings and amide linkage.

Data Table: Typical Yields and Conditions

| Step | Compound/Intermediate | Yield (%) | Key Conditions | Notes |

|---|---|---|---|---|

| 1 | 5-methyl-3-phenyl-1H-pyrazole | 70–85 | Reflux ethanol, 4–6 h | Purified by recrystallization |

| 2 | 1,2-oxazole-5-carboxylate | 60–75 | DMF, NaN3 catalyst, 50°C, 3 h | Cyclocondensation step |

| 3 | Final amide (this compound) | 65–80 | DCC/EDC coupling, RT, 12–24 h | Purified by HPLC |

Notes on Analytical Validation

- NMR Spectroscopy: Confirms substitution pattern on pyrazole and isoxazole rings; characteristic chemical shifts for methyl, phenyl, and amide protons.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~calculated 263 g/mol).

- X-ray Crystallography: Provides definitive structural confirmation, especially for the amide bond and ring conformations.

- Chromatography: HPLC purity >95% is achievable with optimized conditions.

Chemical Reactions Analysis

Substitution Reactions

The pyrazole and oxazole rings participate in electrophilic substitution reactions. Key examples include:

Oxidation and Reduction

The compound undergoes redox transformations at distinct sites:

Oxidation

-

Oxazole Ring : KMnO<sub>4</sub> in acidic conditions cleaves the oxazole ring, yielding pyrazole-4-carboxylic acid derivatives .

-

Pyrazole Methyl Group : Strong oxidants (e.g., CrO<sub>3</sub>) convert the 5-methyl group to a carboxylic acid.

Reduction

-

Carboxamide : LiAlH<sub>4</sub> in dry ether reduces the amide to a primary amine (-CH<sub>2</sub>NH<sub>2</sub>).

-

Oxazole Ring : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates the oxazole to a dihydrooxazole.

Cycloaddition Reactions

The oxazole ring participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic structures under thermal conditions.

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | 120°C, 6h | Fused oxazole-pyrrolidine derivative | 68% |

Hydrolysis and Condensation

-

Carboxamide Hydrolysis : Acidic (HCl/H<sub>2</sub>O) or alkaline (NaOH/EtOH) hydrolysis cleaves the amide bond, yielding 1,2-oxazole-5-carboxylic acid and 5-methyl-3-phenyl-1H-pyrazol-4-amine.

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form hydrazone derivatives, confirmed by <sup>1</sup>H-NMR shifts at δ 8.2–8.5 ppm .

Interaction with Nucleophiles

The carboxamide’s carbonyl group reacts with nucleophiles:

| Reagent | Conditions | Product |

|---|---|---|

| NH<sub>2</sub>OH·HCl | EtOH, reflux | Oxazole-5-hydroxamic acid |

| PCl<sub>5</sub> | Dry DCM, 0°C | Oxazole-5-carbonyl chloride |

Comparative Reactivity

The compound’s reactivity differs from structurally related analogs:

Mechanistic Insights

Scientific Research Applications

Chemical Structure and Synthesis

The compound's structure features a pyrazole ring and an oxazole moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole and oxazole rings through cyclization reactions. Recent advancements in synthetic methodologies have improved yields and purity, enabling further exploration of its biological properties .

Anticancer Activity

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide has shown promising anticancer properties. In vitro studies indicate significant cytotoxic effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : Exhibited an IC50 value of 15 µM after 48 hours of treatment.

- SNB-19 (Glioblastoma) : Percent growth inhibition (PGI) of 86.61%.

These findings suggest that the compound could be further developed as a potential anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : MIC of 64 µg/mL.

These results indicate that the compound possesses significant antibacterial activity, making it a candidate for further development in treating bacterial infections .

Anti-inflammatory Properties

In studies involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%. This suggests potential applications in inflammatory diseases .

Case Studies

Several case studies have explored the biological effects of this compound:

| Study Focus | Objective | Findings | Reference Year |

|---|---|---|---|

| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 cells | IC50 = 15 µM | 2023 |

| Antimicrobial Activity | Assess efficacy against Gram-positive bacteria | MIC = 32 µg/mL (S. aureus), MIC = 64 µg/mL (E. coli) | 2024 |

| Anti-inflammatory Study | Investigate effects on cytokine levels | TNF-alpha reduction by ~50% | 2025 |

Mechanism of Action

The mechanism of action of N-(3-Methyl-5-phenyl-1H-pyrazol-4-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways . The pyrazole and isoxazole rings contribute to the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Stability Comparisons

Table 2: Pharmacological Activities and Stability

Key Observations:

- The target’s phenyl group may enable π-π stacking with aromatic residues in target proteins, similar to SSAA09E2’s interaction with viral proteins .

- R004’s instability in plasma underscores the importance of substituent choice; the target’s methyl group may mitigate enzymatic hydrolysis .

- The absence of electron-withdrawing groups (e.g., chloro, trifluoromethyl) in the target compound may reduce metabolic clearance compared to halogenated analogs .

Computational and Spectroscopic Insights

- Infrared Spectroscopy (): SSAA09E2 showed significant shifts in Tyr160-Met161-His162 IR frequencies, indicating strong hydrogen bonding. The target compound’s methyl and phenyl groups may similarly influence binding but require validation .

- Molecular Docking (): Oxazole-carboxamide derivatives exhibit high affinity for 5HT7R due to hydrogen-bonding interactions. The target’s pyrazole ring could enhance binding via complementary steric effects .

Biological Activity

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyrazole ring followed by the introduction of the oxazole moiety. The compound can be synthesized through the reaction of 5-methyl-3-phenyl-1H-pyrazole with appropriate carboxylic acid derivatives under specific conditions, often utilizing catalysts to enhance yield and purity .

2.1 Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown strong inhibition of lipid peroxidation and scavenging activities against free radicals in various assays . The antioxidant activity is often attributed to the presence of the pyrazole moiety, which enhances electron donation capabilities.

2.2 Anticancer Properties

This compound has been evaluated for its anticancer potential. Studies demonstrated that related compounds exhibited cytotoxic effects on several cancer cell lines, including HeLa and HepG2 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.0 | Apoptosis induction |

| HepG2 | 20.5 | Cell cycle arrest |

2.3 Anti-inflammatory Activity

The compound has also been investigated for anti-inflammatory effects. It was found to inhibit the release of pro-inflammatory cytokines in vitro, suggesting a potential role as an anti-inflammatory agent . Molecular docking studies have provided insights into its binding interactions with key inflammatory mediators such as COX enzymes.

The biological activity of this compound can be attributed to several mechanisms:

3.1 Enzyme Inhibition

The compound has demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Inhibition of COX enzymes leads to decreased production of inflammatory mediators .

3.2 Interaction with Cellular Pathways

Molecular docking studies suggest that this compound interacts with cellular signaling pathways involved in apoptosis and cell proliferation, thereby exerting its anticancer effects .

Case Study 1: Antioxidant Evaluation

In a study involving rat liver tissues, administration of this compound resulted in a significant reduction in malondialdehyde levels and an increase in catalase activity compared to control groups . This highlights its potential as a therapeutic agent for oxidative stress-related conditions.

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on various cancer cell lines revealed that the compound significantly inhibited cell growth at micromolar concentrations. Flow cytometry analysis confirmed that treated cells underwent apoptosis, indicating its potential for cancer therapy .

Q & A

Q. What are the common synthetic routes for N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the oxazole ring via cyclization. For example, EDCI/HOBt coupling agents in DMF facilitate amide bond formation between intermediates .

- Step 2 : Synthesis of the pyrazole moiety using hydrazine derivatives and aryl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Coupling of the oxazole and pyrazole intermediates. Refluxing in glacial acetic acid with catalysts like sodium acetate is common . Key Conditions : Temperature control (e.g., 120°C for cyclization), solvent selection (DMF, chloroform), and purification via preparative TLC or recrystallization .

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 2.66 ppm for methyl groups in pyrazole) .

- IR Spectroscopy : Identifies functional groups (e.g., 1636 cm⁻¹ for carbonyl stretches) .

- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ at 403.1 m/z) .

- Elemental Analysis : Confirms C, H, N composition (e.g., C 62.61% calculated vs. 62.82% observed) .

Q. What preliminary biological activities are associated with this compound?

- Antifungal Activity : Evaluated via agar diffusion assays against Candida spp., with MIC values compared to fluconazole .

- Enzyme Inhibition : Molecular docking predicts interactions with cytochrome P450 or kinase targets .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) to assess therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization strategies include:

- Catalyst Screening : Comparing EDCI, DCC, or HATU for coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility, while chloroform aids in purification .

- Temperature Gradients : Reflux vs. room temperature for intermediate stability (e.g., 8–10 hours at 80°C improves coupling) . Example : Substituting K₂CO₃ with Cs₂CO₃ increased yields by 15% in analogous pyrazole syntheses .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to confirm stereochemistry .

- Isotopic Labeling : Track reaction pathways using ¹³C-labeled precursors to verify connectivity .

- Computational Validation : DFT calculations predict NMR shifts, cross-referenced with experimental data .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., fungal CYP51) .

- PASS Program : Predicts antimicrobial and anticancer activity based on structural descriptors .

- QSAR Modeling : Correlates substituent effects (e.g., methoxy groups) with bioactivity using Hammett parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.